Sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate
CAS No.: 1864064-08-3
Cat. No.: VC6760843
Molecular Formula: C11H7FNNaO2S
Molecular Weight: 259.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1864064-08-3 |
|---|---|
| Molecular Formula | C11H7FNNaO2S |
| Molecular Weight | 259.23 |
| IUPAC Name | sodium;2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate |
| Standard InChI | InChI=1S/C11H8FNO2S.Na/c12-8-4-2-1-3-7(8)9-6-16-10(13-9)5-11(14)15;/h1-4,6H,5H2,(H,14,15);/q;+1/p-1 |
| Standard InChI Key | HMPQKQIQBQTEKO-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C(=C1)C2=CSC(=N2)CC(=O)[O-])F.[Na+] |
Introduction
Structural and Physicochemical Properties
The molecular structure of sodium 2-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]acetate comprises a thiazole ring substituted at the 4-position with a 2-fluorophenyl group and at the 2-position with an acetoxy sodium side chain. Key structural features include:
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Molecular formula:
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SMILES notation:
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InChIKey: OLQHHTZTEVMZLC-UHFFFAOYSA-N (derived from phenyl analog) .
The 2-fluorophenyl substitution introduces steric and electronic effects distinct from its 4-fluoro counterpart, potentially altering binding affinities and metabolic stability. Comparative data for related compounds are summarized below:
The fluorine atom’s electronegativity enhances the compound’s lipophilicity, improving membrane permeability compared to non-fluorinated analogs .
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis reports exist for the 2-fluoro isomer, methodologies for analogous thiazolyl acetates suggest viable pathways:
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Thiazole Ring Formation:
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Sodium Acetate Incorporation:
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Optimization Strategies:
Industrial Scalability
Industrial synthesis prioritizes cost efficiency and sustainability:
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Catalyst Recycling: Copper-based catalysts recovered via filtration reduce waste.
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Green Solvents: Ethanol/water mixtures replace toxic organic solvents .
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Yield Improvements: Reported yields for phenyl analogs reach 70–85% under optimized conditions .
Biological Activity and Mechanisms
Antimicrobial Properties
Thiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:
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Bacterial Growth Inhibition: The 4-fluoro analog showed MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of cell wall synthesis .
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Mechanism: Fluorine substitution enhances binding to penicillin-binding proteins (PBPs) or dihydrofolate reductase (DHFR) .
Antioxidant Effects
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Radical Scavenging: Thiazolyl acetates quench DPPH radicals with EC₅₀ values of 12–18 µM, correlating with electron-withdrawing fluorine groups .
Applications in Drug Development
Pharmaceutical Intermediates
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Antibiotic Prodrugs: Serve as precursors for cephalosporin analogs with enhanced β-lactamase resistance .
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Kinase Inhibitors: The thiazole core is integral to ATP-binding site targeting in tyrosine kinase inhibitors .
Material Science
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